3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine
Brand Name: Vulcanchem
CAS No.: 193092-29-4
VCID: VC0141509
InChI: InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25)/t10-,11+,12+/m0/s1
SMILES: CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C
Molecular Formula: C₁₆H₁₉N₅O₇
Molecular Weight: 393.35

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

CAS No.: 193092-29-4

Cat. No.: VC0141509

Molecular Formula: C₁₆H₁₉N₅O₇

Molecular Weight: 393.35

* For research use only. Not for human or veterinary use.

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine - 193092-29-4

Specification

CAS No. 193092-29-4
Molecular Formula C₁₆H₁₉N₅O₇
Molecular Weight 393.35
IUPAC Name [(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25)/t10-,11+,12+/m0/s1
SMILES CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator